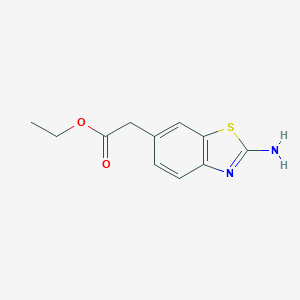
(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester
概要
説明
(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an amino group at the second position and an acetic acid ethyl ester group at the sixth position of the benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as acetic acid or its derivatives, under acidic or basic conditions.
Introduction of Acetic Acid Ethyl Ester Group: The acetic acid ethyl ester group can be introduced by reacting the benzothiazole derivative with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
科学的研究の応用
(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
作用機序
The mechanism of action of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
- (2-Amino-benzothiazol-6-yl)-carbamic acid tert-butyl ester
- (2-Amino-benzothiazol-6-yl)-carbamic acid methyl ester
Uniqueness
(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is unique due to the presence of the acetic acid ethyl ester group, which imparts distinct chemical properties and reactivity compared to other benzothiazole derivatives. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
ethyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYRGKVSKZCQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B505501.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505502.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B505503.png)
![N-(4-chloro-3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B505504.png)
![4-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B505507.png)
![4-cyano-2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B505508.png)
![3,4,5-triethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B505509.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505511.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505514.png)
![N-{4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505515.png)
![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B505518.png)
![N-{4-[(4-ethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505519.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B505521.png)
![N-{4-[(3-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B505523.png)
